

Application Notes and Protocols: Dilatometry Analysis of Martensitic Transformation Kinetics

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Compound of Interest

Compound Name: Martensite

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Introduction

Dilatometry is a powerful thermoanalytical technique used to measure the dimensional changes of a material as a function of temperature.^{[1][2]} This method is particularly well-suited for studying solid-solid phase transformations in metallic alloys, such as the martensitic transformation in steels, due to the volume changes associated with the crystal structure modifications.^{[1][3]} The martensitic transformation is a diffusionless, shear-type transformation that results in a significant change in volume, making it readily detectable by dilatometry. By precisely measuring the change in length of a sample during controlled heating and cooling cycles, dilatometry provides valuable insights into the kinetics of martensitic transformation, including the determination of critical transformation temperatures.^{[1][2]}

This document provides detailed application notes and protocols for utilizing dilatometry to analyze the kinetics of martensitic transformation. It is intended for researchers, scientists, and professionals in materials science and related fields who are interested in characterizing the heat treatment response of alloys.

Principle of Dilatometry for Martensitic Transformation Analysis

The underlying principle of dilatometric analysis for martensitic transformation lies in the difference in specific volume between the parent austenite phase and the resulting **martensite** phase.[3] When a steel sample is cooled from the austenitic region, it contracts due to thermal effects. Upon reaching the **martensite** start temperature (M_s), the transformation to **martensite** begins, which is accompanied by a volume expansion due to the change from a face-centered cubic (FCC) austenite structure to a body-centered tetragonal (BCT) or body-centered cubic (BCC) **martensite** structure.[4] This expansion counteracts the thermal contraction, leading to a distinct change in the slope of the dilatometric curve. The transformation continues as the temperature decreases until the **martensite** finish temperature (M_f) is reached, at which point the transformation is complete, and the sample resumes a linear thermal contraction.[1]

Experimental Protocols

A successful dilatometry experiment for analyzing martensitic transformation kinetics requires careful sample preparation, precise control of the experimental parameters, and accurate data acquisition.

Sample Preparation

- **Material Selection:** The material should be a representative sample of the alloy under investigation.
- **Sample Dimensions:** Samples are typically small, with common dimensions being 1-4 mm in diameter and 10-12 mm in length to ensure uniform heating and cooling.[5][6] The exact dimensions will depend on the specifications of the dilatometer.
- **Machining:** Samples should be machined to precise dimensions with smooth, parallel surfaces to ensure accurate measurement of dimensional changes.
- **Cleaning:** Thoroughly clean the sample to remove any contaminants such as oils or oxides that could interfere with the measurement.

Dilatometer Setup and Calibration

- **Instrument:** A high-speed quenching dilatometer is typically used, which allows for rapid and controlled heating and cooling rates.[2]

- Atmosphere: The experiment should be conducted in a vacuum or an inert gas atmosphere (e.g., argon or helium) to prevent oxidation of the sample at high temperatures.[5]
- Thermocouple: A thermocouple is spot-welded to the surface of the sample to ensure accurate temperature measurement and control.[2][5]
- Calibration: Calibrate the dilatometer using a standard material with a known coefficient of thermal expansion to ensure the accuracy of the length change measurements.

Thermal Cycling

- Austenitization: Heat the sample to the austenitizing temperature at a controlled rate (e.g., 10 °C/s).[7] The austenitizing temperature and holding time should be sufficient to ensure a fully austenitic and homogeneous microstructure. A typical soaking time is 3-5 minutes.[7]
- Quenching: Cool the sample from the austenitizing temperature to room temperature or below at a controlled cooling rate.[7] The cooling rate is a critical parameter that influences the martensitic transformation kinetics. Modern dilatometers can achieve cooling rates of up to 100 °C/s or more using inert gas quenching.[6]

Data Acquisition

- Record the change in length (ΔL) of the sample and the temperature (T) continuously throughout the thermal cycle.
- The output data is a dilatometric curve, which is a plot of the relative change in length ($\Delta L/L_0$) versus temperature.

Data Presentation and Analysis

The analysis of the dilatometric curve allows for the determination of key kinetic parameters of the martensitic transformation.

Determination of Transformation Temperatures

The critical transformation temperatures are determined from the dilatometric curve by identifying the points of deviation from linearity.

- **Martensite** Start Temperature (Ms): The temperature at which the dilatometric curve deviates from the linear thermal contraction of austenite upon cooling. This indicates the onset of the martensitic transformation.[1]
- **Martensite** Finish Temperature (Mf): The temperature at which the dilatometric curve returns to a linear thermal contraction, corresponding to the completion of the martensitic transformation.[1]
- Austenite Start Temperature (As): The temperature at which the dilatometric curve deviates from linear thermal expansion during heating, indicating the start of the transformation to austenite.[1]
- Austenite Finish Temperature (Af): The temperature at which the dilatometric curve returns to a linear thermal expansion, indicating the completion of the austenitization process.[1]

These temperatures are crucial for constructing Continuous Cooling Transformation (CCT) diagrams.[3]

Quantification of Martensite Volume Fraction

The volume fraction of **martensite** (VM) formed at a given temperature (T) between Ms and Mf can be quantified using the lever rule applied to the dilatometric curve.[8][9][10] The lever rule provides a proportional relationship between the change in length and the fraction of the transformed phase.[7]

The **martensite** volume fraction can also be described by the Koistinen-Marburger (KM) equation, which is a widely used empirical model for athermal martensitic transformation[11][12][13][14]:

$$V_M = 1 - \exp[-\alpha(M_s - T)]$$

where:

- V_M is the volume fraction of **martensite**
- M_s is the **martensite** start temperature
- T is the temperature below M_s

- α is a constant that depends on the material composition and grain size.[\[11\]](#)

The parameter α can be determined by fitting the experimental data obtained from the dilatometric curve to the KM equation.[\[11\]](#)[\[13\]](#)

Data Summary Tables

The quantitative data obtained from the dilatometric analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Martensitic Transformation Temperatures

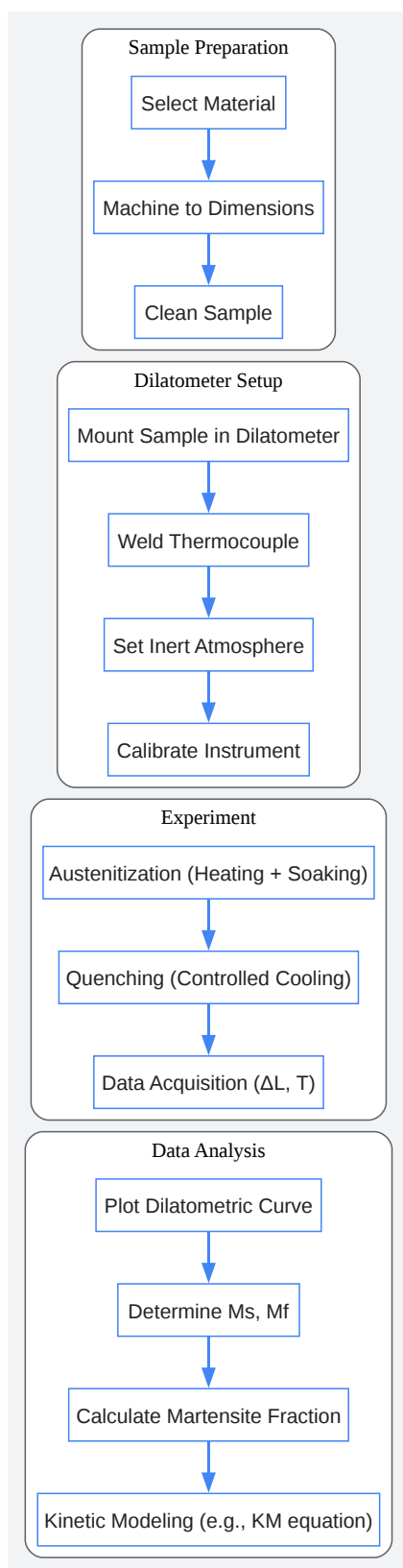
Sample ID	Austenitizing Temperature (°C)	Austenitizing Time (s)	Cooling Rate (°C/s)	Ms (°C)	Mf (°C)
Steel A	950	180	30	410	250
Steel B	950	180	50	405	245
Steel C	1000	180	30	425	260

Table 2: Koistinen-Marburger Kinetic Parameters

Sample ID	Ms (°C)	α (K ⁻¹)	R ² (Goodness of Fit)
Steel A	410	0.011	0.99
Steel B	405	0.012	0.98
Steel C	425	0.010	0.99

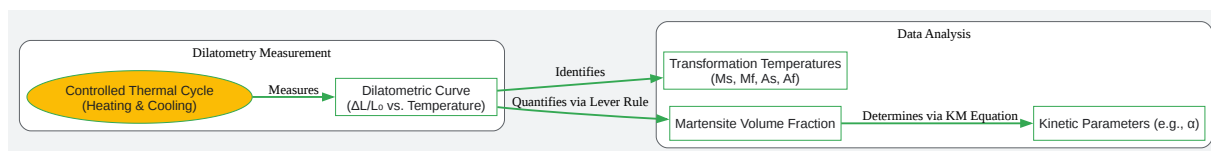
Mandatory Visualizations

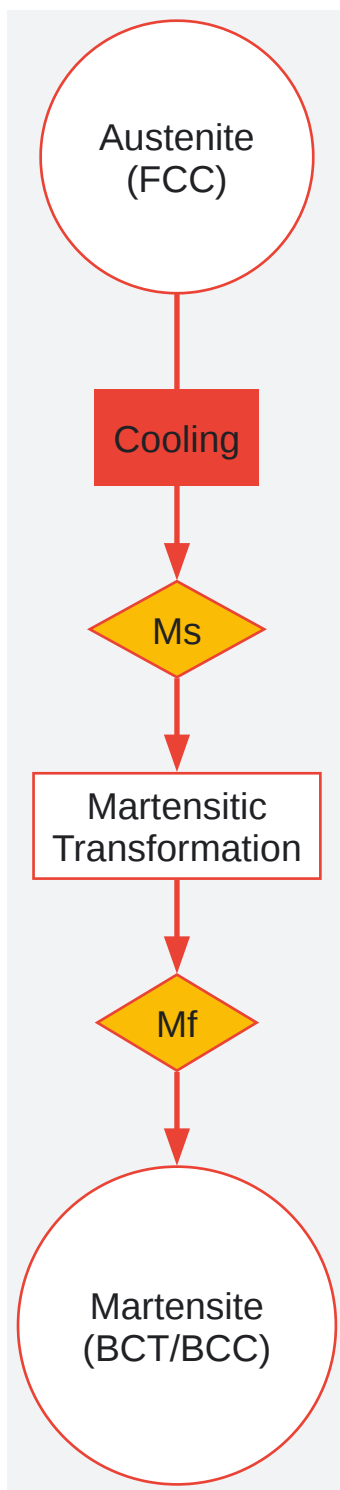
Diagrams



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Caption: Experimental workflow for dilatometry analysis of martensitic transformation.





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